[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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Overview
Description
“[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid” is part of a pharmaceutical composition that is a therapeutic agent for hyperparathyroidism . It is also known as Evocalcet or KHK7580 .
Synthesis Analysis
The synthesis of similar compounds, such as naphthalen-1-yl-acetic acid benzylidene hydrazides, has been reported. These compounds were synthesized using naphthylselenols or naphthylselenocyanates . The reactions were carried out using naphthaldehyde and substituted benzil in the presence of ammonium acetate in acetic acid media .Molecular Structure Analysis
The molecular structure of similar compounds, such as single crystal containing Schiff bases, has been characterized by X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . Geometric parameters and spectroscopic studies of the title compound were theoretically performed by Hartree-Fock and density functional theory methods .Chemical Reactions Analysis
A series of naphthalene ring containing 2,4,5-trisubstituted imidazole derivatives were synthesized using one-pot multicomponent reaction. The reactions were carried out using naphthaldehyde and substituted benzil in the presence of ammonium acetate in acetic acid media .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1-Naphthaleneacetic acid, have been reported. It is a colorless solid that is soluble in organic solvents. It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .Scientific Research Applications
Anti-Parkinson's Activity
[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid derivatives have shown promising results in anti-Parkinson's research. A study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and evaluated their anti-Parkinson's activity. These compounds exhibited potent free radical scavenging activity, with some derivatives demonstrating significant anti-Parkinson's activity in a rat model, suggesting their potential in anti-Parkinson's pharmacology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Evaluation
Research into the anticancer properties of naphthalen-1-yl acetic acid derivatives has been conducted. One study synthesized 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives and evaluated their in vitro anticancer activity. A particular compound was found to be the most active on a breast cancer cell line (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial Activities
The synthesis of 4-thiazolidinone derivatives, including those with naphthalen-1-yl components, has been studied for their antimicrobial properties. These synthesized compounds were characterized and shown to have antimicrobial activities, highlighting their potential in antimicrobial pharmacology (Gaikwad, Bhake, Bh, & Arkar, 2015).
Anticonvulsant Activity
Naphthalen-1-yl acetate derivatives have been explored for their potential anticonvulsant properties. A study synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives and evaluated their anticonvulsant activity. Some compounds showed significant delay in the onset of convulsion in an in vivo model, suggesting their potential as anticonvulsant agents (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Auxin Transport and Plant Growth
Research has also explored the role of naphthalene-1-acetic acid in plant biology, specifically in auxin transport. A study on the accumulation of naphthalene-1-acetic acid in tobacco cells provided insights into auxin influx and efflux carriers, contributing to the understanding of plant growth and development (Delbarre, Muller, Imhoff, & Guern, 1996).
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-naphthaleneacetic acid, is known to interact with the s-phase kinase-associated protein 1 in humans .
Mode of Action
Based on its structural similarity to 1-naphthaleneacetic acid, it may interact with its target protein to modulate its function .
Biochemical Pathways
Related compounds have been shown to influence pathways such as steroid biosynthesis and abc transporters .
Pharmacokinetics
It is known that the compound is a crystalline solid and has a predicted boiling point of 5944±500 °C .
Result of Action
Action Environment
Future Directions
Future research could focus on the synthesis of new derivatives of “[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid” and their potential applications. For example, some novel (naphthalen-1-yl-selenyl)acetic acids derivatives have been synthesized using naphthylselenols or naphthylselenocyanates . These new compounds could be tested for various biological activities, expanding the potential uses of “this compound” and its derivatives.
properties
IUPAC Name |
2-(1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13(19)8-11-14(20)17(15(21)16-11)12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11H,8H2,(H,16,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPCDVODFJPCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(NC3=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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